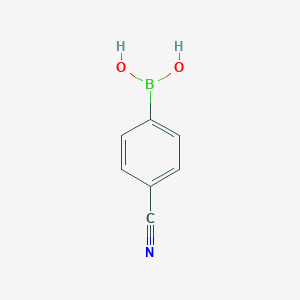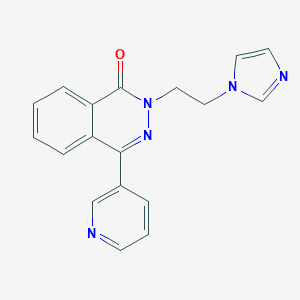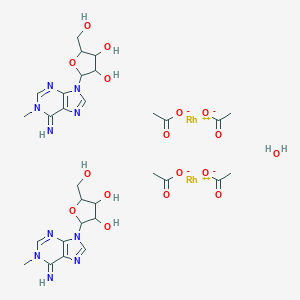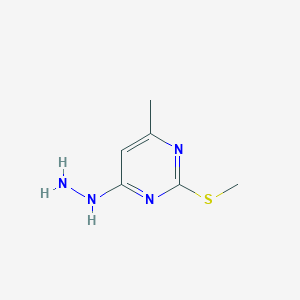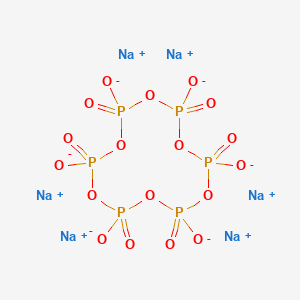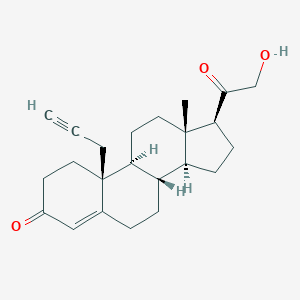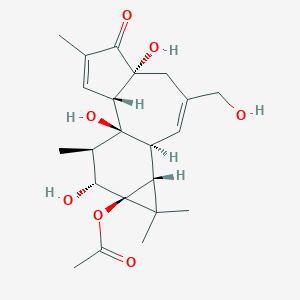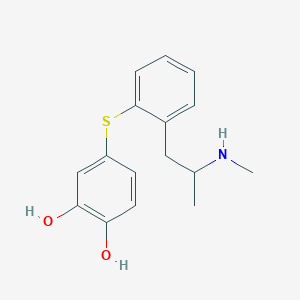
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine class. It is structurally similar to MDMA (ecstasy) and has been used as a recreational drug due to its euphoric and empathogenic effects. However,
Mechanism Of Action
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol acts on the central nervous system by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also binds to serotonin receptors and inhibits the reuptake of serotonin, leading to increased levels of the neurotransmitter in the brain. These effects contribute to the drug's euphoric and empathogenic effects.
Biochemical And Physiological Effects
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It can also cause changes in body temperature and appetite. In the brain, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It can also reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has several advantages for lab experiments, including its ability to increase the release of neurotransmitters and its neuroprotective effects. However, its recreational use and potential for abuse may limit its use in research settings. Additionally, the lack of standardized dosing and potential side effects may make it difficult to use in controlled experiments.
Future Directions
There are several potential future directions for research on 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol. One area of interest is its potential therapeutic uses in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects. Finally, more studies are needed to determine the safety and efficacy of 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol in controlled clinical trials.
Synthesis Methods
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol can be synthesized from 2-bromo-4-methylthiophenol and 1-(2-bromoethyl)-2-methylamino-propane via a nucleophilic substitution reaction. The resulting intermediate is then reduced to 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol using sodium borohydride.
Scientific Research Applications
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. Additionally, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
properties
CAS RN |
128959-11-5 |
|---|---|
Product Name |
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol |
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-[2-[2-(methylamino)propyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C16H19NO2S/c1-11(17-2)9-12-5-3-4-6-16(12)20-13-7-8-14(18)15(19)10-13/h3-8,10-11,17-19H,9H2,1-2H3 |
InChI Key |
ILLAPBZUXFDMBV-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC |
Canonical SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC |
synonyms |
4-[2-(2-methylaminopropyl)phenyl]sulfanylbenzene-1,2-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



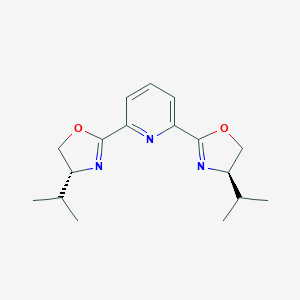
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
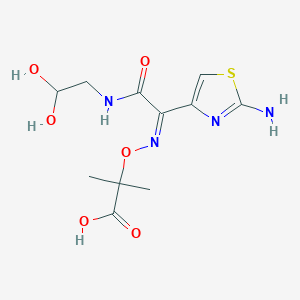
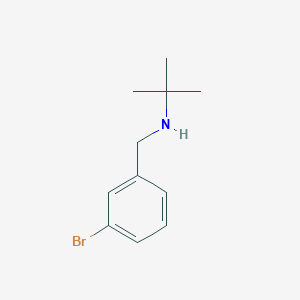
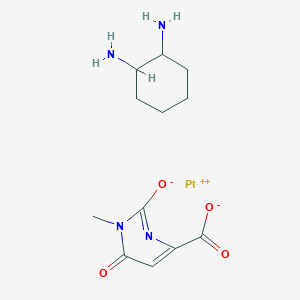
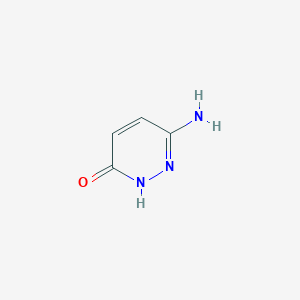
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
